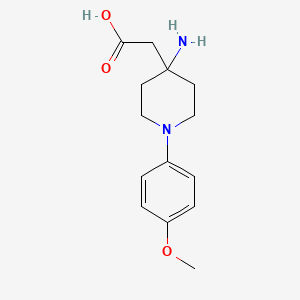

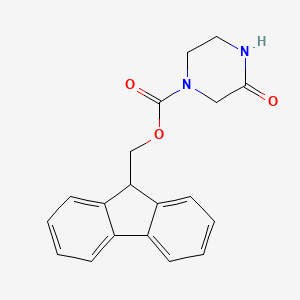

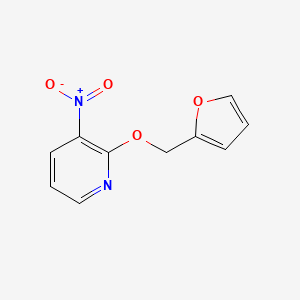

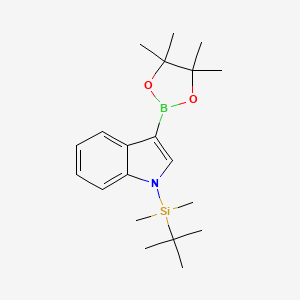

![molecular formula C12H14F3NO2 B1502851 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol CAS No. 871112-40-2](/img/structure/B1502851.png)

4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol

Descripción general

Descripción

4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol, also known as TFMPPO, is a chemical compound that is widely used in scientific research. It belongs to the class of phenylpiperidines and has been studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

It appears that there is limited direct information available on the specific applications of 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol. However, by examining the uses of related compounds with similar functional groups, we can infer potential applications for this compound. Below are some fields where this compound could potentially be applied, based on the scientific research applications of similar compounds:

Sensor Technology

Compounds with the trifluoromethoxyphenyl group have been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors . These sensors are designed to detect changes in their environment by emitting fluorescence upon interaction with specific molecules or ions.

Electrochromic Materials

The introduction of an electron-withdrawing trifluoromethoxy unit in polydithienylpyrroles has been shown to affect their electrochromic behavior . This suggests that 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol could be explored for use in smart windows or displays that change color in response to electrical stimuli.

Mecanismo De Acción

Target of Action

The primary target of 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and it plays a crucial role in biological processes such as inflammation and blood pressure regulation .

Mode of Action

4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol interacts with sEH, acting as an inhibitor . The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of epoxides to their corresponding diols . This inhibition can lead to an accumulation of epoxides, which have anti-inflammatory and anti-hypertensive effects .

Biochemical Pathways

The inhibition of sEH affects the metabolism of arachidonic acid, a fatty acid involved in signaling pathways related to inflammation and blood pressure . By preventing the conversion of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs), 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol allows EETs to accumulate . EETs have vasodilatory and anti-inflammatory effects, thus the inhibition of sEH can lead to a decrease in blood pressure and inflammation .

Pharmacokinetics

The compound’s lipophilic nature suggests that it may have good absorption and distribution profiles

Action Environment

The action of 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and thus its ability to interact with sEH . Additionally, the presence of other substances, such as inhibitors or inducers of sEH, could also impact the compound’s efficacy . The compound’s stability could be affected by factors such as temperature and light exposure.

Propiedades

IUPAC Name |

4-[4-(trifluoromethoxy)phenyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2/c13-12(14,15)18-10-3-1-9(2-4-10)11(17)5-7-16-8-6-11/h1-4,16-17H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLHZSOJRVCATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)OC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678273 | |

| Record name | 4-[4-(Trifluoromethoxy)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol | |

CAS RN |

871112-40-2 | |

| Record name | 4-[4-(Trifluoromethoxy)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

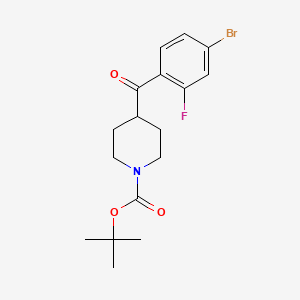

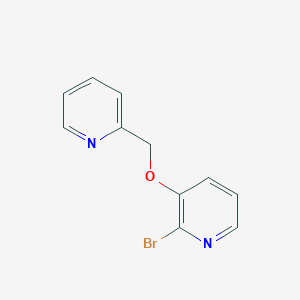

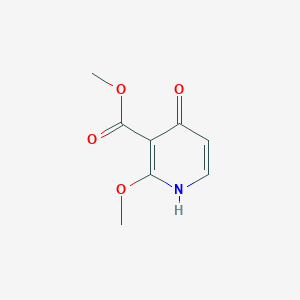

![Methyl 2-oxo-1-(piperidin-4-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1502784.png)